

# FLT4 Expression: A Comparative Analysis in Primary vs. Metastatic Tumors

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## Compound of Interest

Compound Name: *FLT4 protein*

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fms-related Tyrosine Kinase 4 (FLT4) Expression and its Implications in Cancer Progression.

Fms-related tyrosine kinase 4 (FLT4), also known as vascular endothelial growth factor receptor-3 (VEGFR-3), is a key player in lymphangiogenesis, the formation of new lymphatic vessels. Its role in cancer progression, particularly in the metastatic cascade, is a subject of intense research. This guide provides a comparative analysis of FLT4 expression in primary versus metastatic tumors, supported by experimental data, detailed methodologies, and a visual representation of its signaling pathway.

## Quantitative Data Summary

The expression of FLT4 has been observed to differ between primary tumors and their metastatic counterparts, as well as in comparison to normal tissues. The following table summarizes quantitative data from various studies, highlighting these differences. It is important to note that a direct quantitative comparison between primary and matched metastatic tissues is not always available in the literature, and much of the data correlates FLT4 expression with metastatic potential.

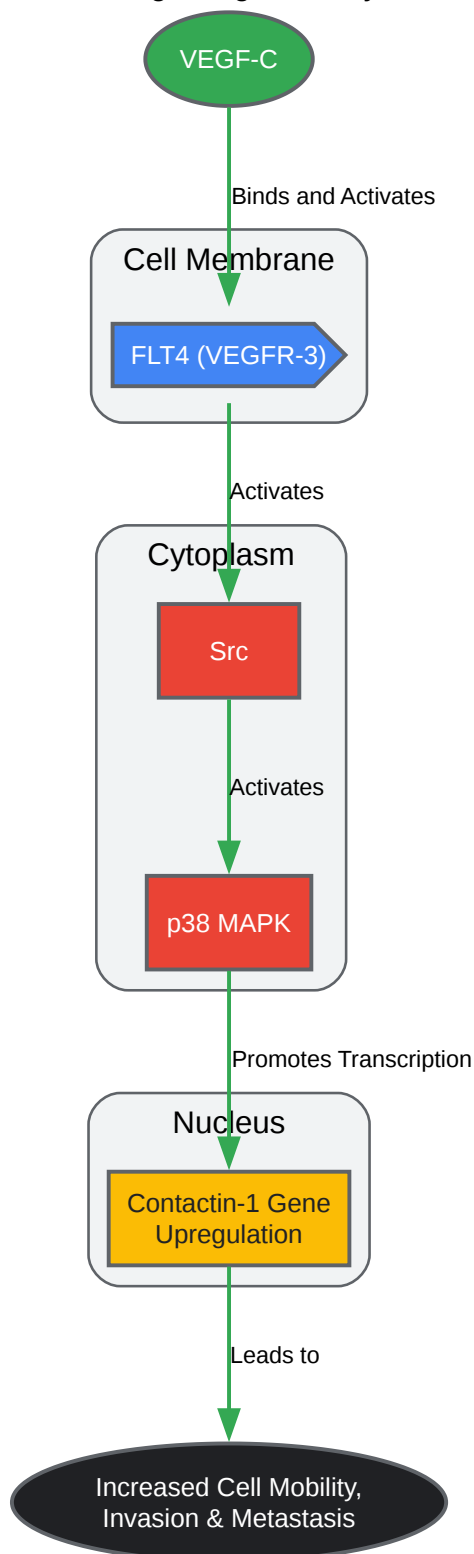
Cancer Type	Comparison	Method	Key Findings	Reference
Gastric Cancer	Primary Tumor vs. Adjacent Normal Tissue	RT-PCR	FLT4 mRNA was expressed in 63.75% of primary tumors (51/80) compared to 20% in adjacent normal tissues (16/80).	[1]
Gastric Cancer	Primary Tumor vs. Adjacent Normal Tissue	Immunohistochemistry (IHC)	FLT4 protein was expressed in 61.25% of primary tumors (49/80) versus 17.5% in adjacent normal tissues (14/80).	[1]
Breast Cancer	Primary Tumor vs. Normal Breast Tissue	RNase Protection Assay	A significant loss of the long isoform of FLT4 was observed in tumors compared to normal tissues, particularly in node-positive tumors.	[2]
Breast Cancer	Primary Tumors with vs. without Lymph Node Metastasis	qRT-PCR	VEGFR-3 mRNA expression was significantly higher in tumor tissues of patients with axillary lymph	[3]

			node metastasis. [3]
Cutaneous Melanoma	Primary Tumors with vs. without Sentinel Lymph Node (SLN) Metastasis	Immunohistochemistry (IHC) with Quantification Score	Tumors with positive SLN status had a significantly stronger mean VEGFR-3 expression score (9.62 ± 3.09) compared to SLN-negative tumors (6.13 ± 3.87). [4]
Non-Small Cell Lung Cancer (NSCLC)	High vs. Low FLT4-Positive Endothelial Cell Density in Primary Tumors	Immunohistochemistry (IHC)	While not a direct comparison of primary vs. metastatic tissue, higher FLT4-positive endothelial cell density in the primary tumor was a significant and independent prognostic factor for lower 5-year survival, particularly in patients with N2 nodal metastasis.[5]

## FLT4 Signaling in Metastasis

The VEGF-C/FLT4 signaling axis plays a crucial role in promoting cancer cell invasion and metastasis.[6] Activation of FLT4 by its ligand, VEGF-C, triggers a downstream cascade that enhances cell mobility and invasiveness. This pathway often involves the activation of Src family kinases and the p38 MAPK pathway, leading to the upregulation of genes that facilitate metastasis, such as contactin-1.[6]

## VEGF-C/FLT4 Signaling Pathway in Metastasis

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)